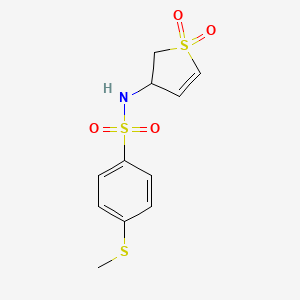![molecular formula C22H21N5O6 B11487176 Methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-[(4-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11487176.png)
Methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-[(4-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core tetrazolo[1,5-a]pyrimidine structure, followed by the introduction of the ethoxy, hydroxy, and methoxy substituents through various substitution reactions. The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide or methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE: shares similarities with other tetrazolo[1,5-a]pyrimidine derivatives, which also exhibit interesting biological and chemical properties.
Uniqueness
- The presence of both ethoxy and methoxy substituents, along with the hydroxy and methoxybenzoyl groups, makes this compound unique. These functional groups contribute to its potential biological activity and make it a valuable compound for further research.
Properties
Molecular Formula |
C22H21N5O6 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H21N5O6/c1-4-33-16-11-13(7-10-15(16)28)19-17(20(29)12-5-8-14(31-2)9-6-12)18(21(30)32-3)23-22-24-25-26-27(19)22/h5-11,19,28H,4H2,1-3H3,(H,23,24,26) |
InChI Key |
XTYUMQJCHOEEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B11487098.png)
![Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-](/img/structure/B11487105.png)
![2-[4-(1-adamantyl)phenoxy]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B11487113.png)
![Ethyl 5'-amino-6'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B11487120.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487129.png)

![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11487132.png)
![2-[4-chloro-2-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B11487133.png)
![1-(5-bromothiophen-2-yl)-2-[(1-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11487140.png)
![2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11487142.png)
![Methyl 5'-amino-6'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate](/img/structure/B11487163.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11487168.png)

![2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline](/img/structure/B11487174.png)
